![molecular formula C22H29N3O4S B244331 3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)
3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is known for its unique chemical structure and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in lab experiments is its unique chemical structure, which allows for the modulation of various signaling pathways in the body. However, the compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One of the directions is to investigate the potential of the compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to develop more efficient and safer synthesis methods for the compound. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound that has potential applications in the field of medicine. The compound has been synthesized using various methods and has been extensively studied for its potential therapeutic effects. However, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-(methylsulfonyl)piperazine with 2-aminobenzamide in the presence of a suitable solvent and catalyst. The resulting product is then reacted with butyl bromide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been extensively studied for its potential applications in the field of medicine. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
Molekularformel |
C22H29N3O4S |
---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
3-butoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-3-4-16-29-19-9-7-8-18(17-19)22(26)23-20-10-5-6-11-21(20)24-12-14-25(15-13-24)30(2,27)28/h5-11,17H,3-4,12-16H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
PRMONAMNEBBSDF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.